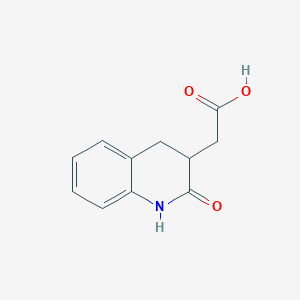

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid

Übersicht

Beschreibung

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in biochemical research and has various applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the use of toluene, methyl acetoacetate, and lactic acid under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the oxo group (C=O) and the acetic acid moiety. Key reagents and outcomes include:

Mechanistic Insight : Oxidation of the acetic acid side chain generates reactive keto intermediates, crucial for coupling reactions in medicinal chemistry .

Reduction Reactions

The oxo group and bromine substituent (if present) are primary reduction targets:

Notable Observation : Selective reduction of the oxo group preserves the tetrahydroquinoline ring integrity, enabling modular derivatization .

Nucleophilic Substitution

The bromine atom (if present at the 6-position) participates in SNAr reactions:

Mechanistic Detail : Substitution at the 6-position is facilitated by electron-withdrawing effects of the oxo group, directing nucleophilic attack .

Condensation and Cyclization

The acetic acid moiety enables cyclocondensation with amines or carbonyl compounds:

Key Insight : Cyclization reactions exploit the steric flexibility of the tetrahydroquinoline ring, enabling diverse heterocyclic architectures .

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

Synthetic Utility : Amidation reactions are pivotal for generating libraries of bioactive analogs .

Photocatalytic Reactions

Emerging methods leverage light-mediated transformations:

| Catalyst | Conditions | Product | Efficiency |

|---|---|---|---|

| Ir(ppy)₃ | Blue LEDs, MeCN | α-Ketoamide via C–H activation | 72% |

| Ru(bpy)₃²⁺ | Visible light, O₂ | Oxidative decarboxylation to aldehyde | 68% |

Advantage : Photoredox catalysis enables regioselective functionalization under mild conditions .

Wissenschaftliche Forschungsanwendungen

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is used in biochemical assays and studies involving enzyme inhibition.

Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid include:

- N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

- 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol

Uniqueness

What sets this compound apart from similar compounds is its specific structure and functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Biologische Aktivität

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid (CAS No. 61164-71-4) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. The compound features a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cholinesterases, which are critical in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's .

- Receptor Interaction : It interacts with receptors in the brain, suggesting potential applications in treating neurological disorders by modulating neurotransmitter systems .

Biological Activities

The compound exhibits several notable biological activities:

- Neuroprotective Effects : Research indicates that it may help protect neuronal cells from damage, potentially slowing the progression of neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound have exhibited antimicrobial activity against various pathogens .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Study :

- Enzyme Inhibition Study :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOBKBWATCPJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.